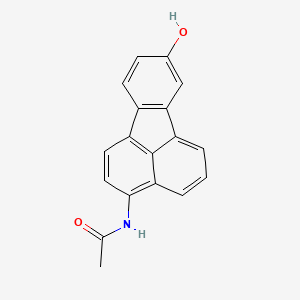
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its pyridinone core, which is substituted with an ethyl group at the 2-position, a hydroxy group at the 3-position, and a 4-methylphenyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenyl group, where nucleophiles replace the methyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can revert it back to the original hydroxy compound.
Scientific Research Applications
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group at the 3-position can form hydrogen bonds with biological molecules, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl-
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methoxyphenyl)-
Comparison: Compared to its analogs, 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group
Properties
CAS No. |
204717-51-1 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-1-(4-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-3-12-14(17)13(16)8-9-15(12)11-6-4-10(2)5-7-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
VLTGLOSJFNCLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C=CN1C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


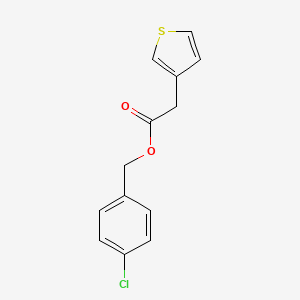
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
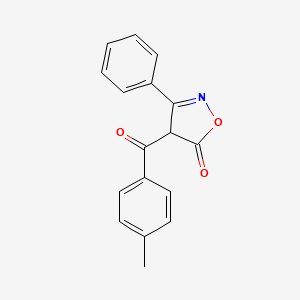
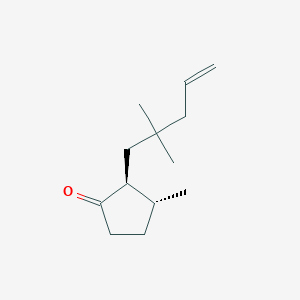
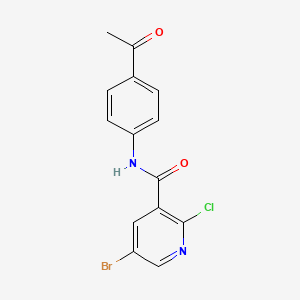
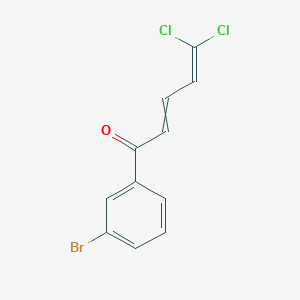
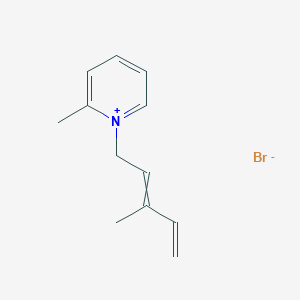
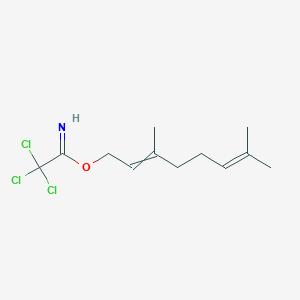
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
